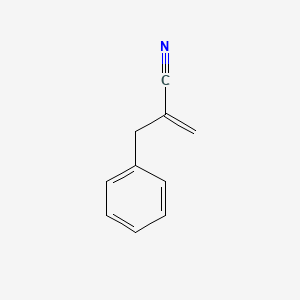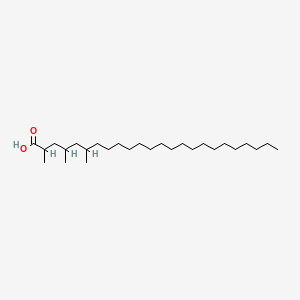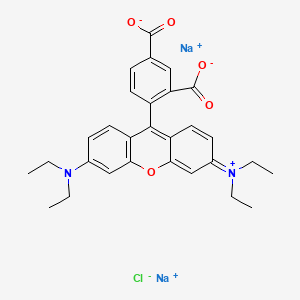
Rhodamine WT
Übersicht
Beschreibung
Rhodamine WT is a fluorescent, xanthene dye . It is often used as a hydrologic tracer in surface water systems . It is easy to use and has many features which are desirable for water tracing . It is also the most conservative of dyes available .
Synthesis Analysis
Rhodamine WT is transported nonconservatively, with sorption removing substantial amounts of tracer mass . Column studies document a two-step breakthrough curve in which two structural isomers are chromatographically separated .
Molecular Structure Analysis
Rhodamine WT is a xanthene dye . It has the same molecular structure as intracid rhodamine B .
Physical And Chemical Properties Analysis
Rhodamine WT is recommended for water tracing because it is easy to use, has a relatively low cost, low adsorptive tendency, strong fluorescence, high diffusity, chemical stability, and benign character .
Wissenschaftliche Forschungsanwendungen
Stream Hydrodynamics and Transient Storage
Rhodamine WT is used to characterize stream hydrodynamics and transient storage. It helps in understanding the movement of water and the exchange processes between the stream and its bed. However, it’s important to note that RWT is not a conservative tracer due to sorption onto solid surfaces, which can affect the quantification of hyporheic zone processes .
Diffusion and Dispersion Studies
RWT is excellent for identifying diffusion and dispersion patterns in various water bodies. It can be used to determine rates of flow, discharge locations, seepage areas, and more. This application is ideal in water conditions with heavy algae growth or discoloration .
Biotechnology and Biochemistry
In the field of biotechnology, rhodamine dyes are extensively used for fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy. Rhodamine 123, a related compound, is also used in biochemistry to inhibit mitochondrial function .
Water Movement Monitoring
The EXO Rhodamine sensor, utilizing RWT, offers the widest detection range with the most sensitive detection limit. It’s suitable for monitoring water movement, including time-of-travel studies, mixing zone identification, pollution plume tracing, and spill mapping .
Hydrological and Hydrogeological Studies
RWT serves as an adsorptive fluorescent dye tracer in hydrological and hydrogeological studies. It’s used to assess the fate and transport of water in environments impacted by biosolids, with considerations for optical sensing constraints .
Safety And Hazards
Rhodamine WT can cause eye irritation . Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea . It may cause loss of appetite and may affect the liver . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5.ClH.2Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;;;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);1H;;/q;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDMKVYRRMFRR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N2O5.Cl. 2Na, C29H29ClN2Na2O5 | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912345 | |
| Record name | Rhodamine WT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
DARK POWDER. | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 18-22%, Solubility in water: good | |
| Record name | Rhodamine WT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Rhodamine WT | |
Color/Form |
Dark powder | |
CAS RN |
37299-86-8 | |
| Record name | Rhodamine WT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037299868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodamine WT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, chloride, sodium salt (1:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODAMINE WT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2171G33ODY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rhodamine WT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Rhodamine WT suitable for use as a tracer in hydrological studies?
A1: Rhodamine WT exhibits several properties that make it suitable as a tracer:
- Fluorescence: It emits a strong fluorescence signal, allowing for detection at very low concentrations. [, ]
- Solubility: It readily dissolves in water, enabling its use in various aquatic environments. [, ]
- Detectability: Its fluorescence can be detected with high sensitivity using fluorometers. [, , ]
Q2: How does the adsorption of Rhodamine WT affect its use in tracer studies?
A2: While considered relatively conservative, Rhodamine WT can adsorb to certain subsurface media like sediments and soil. This adsorption can lead to an underestimation of transport parameters and misinterpretations of flow patterns. [, , , , ]
Q3: Can Rhodamine WT be used as a quantitative tracer in hyporheic zone investigations?
A3: No, Rhodamine WT is not recommended as a quantitative tracer for hyporheic zone investigations due to its non-conservative behavior in such environments. Sorption to sediments within the hyporheic zone can significantly influence its transport. []
Q4: How does the presence of potassium bromide (KBr) affect Rhodamine WT adsorption in soil?
A4: Research indicates that the presence of KBr increases the adsorption of Rhodamine WT in Forman loam soil. This interaction can complicate the interpretation of dye flow patterns in multi-tracer studies. []
Q5: How can Rhodamine WT be used to study the transport of pesticides in soil?
A5: Rhodamine WT can be used as a visual indicator to predict the dilution factor required for pesticide analysis. This application reduces the number of costly repeat analyses for pesticide concentrations outside the detection range. []
Q6: How does the transport of Rhodamine WT differ in unsaturated and saturated zones of a multi-soil layer deposit?
A6: In a study using a continuous injection tracer test, Rhodamine WT exhibited lower concentrations and slower hydrodynamic dispersion in the saturated zone compared to the unsaturated zone of a multi-soil layer deposit. This difference highlights the impact of groundwater flow and aquifer material heterogeneity on tracer transport. []
Q7: What is the chemical structure of Rhodamine WT?
A7: Rhodamine WT is a mixture of two structural isomers, differing in the relative positions of two carboxyl groups (COO-) attached to the phenyl ring. []
Q8: What is the impact of pH on Rhodamine WT sorption?
A8: Rhodamine WT sorption is significantly influenced by pH. Higher sorption is observed at lower pH values (e.g., 3.0), while sorption decreases at elevated pH values (e.g., 11.3). This behavior is consistent with the ionogenic nature of Rhodamine WT and the surface charge of the surrounding media. []
Q9: How does the presence of suspended algal biomass impact the use of Rhodamine WT as a tracer in maturation ponds?
A9: High levels of suspended algal biomass in maturation ponds can significantly influence the behavior of Rhodamine WT as a tracer. Adsorption of the dye onto the algal biomass can affect the hydraulic characteristics calculated from tracer curves. []
Q10: What factors can affect the fluorescence intensity of Rhodamine WT in water samples?
A10: Several factors can influence the fluorescence intensity of Rhodamine WT:
- pH: Fluorescein is more sensitive to pH changes than Rhodamine WT. [, ]
- Temperature: Fluorescence intensity generally decreases with increasing temperature. [, ]
- Oxidants: The presence of oxidants can irreversibly destroy the fluorescing molecules of Rhodamine WT. [, ]
- Sorption: Adsorption of Rhodamine WT onto suspended matter can quench its fluorescence. [, , ]
Q11: Can Rhodamine WT be used as a tracer in the presence of nitrite?
A11: While Rhodamine WT has been widely used as a tracer, concerns have been raised about its potential to form carcinogenic compounds like N-nitrosodiethylamine (NDEA) in the presence of nitrite. Alternative tracers, such as Lissamine FF, might be considered in such cases. []
Q12: How does the photodegradation of Rhodamine WT impact its use in long-term tracer studies?
A12: While Rhodamine WT is considered relatively photostable, it undergoes photolysis over extended periods. This degradation needs to be accounted for when interpreting data from long-term tracer experiments. []
Q13: Are there alternatives to Rhodamine WT for water tracing?
A13: Yes, several alternative fluorescent dyes can be used for water tracing, including:
- Fluorescein: Highly fluorescent but susceptible to photodegradation and pH changes. [, ]
- Lissamine FF: Less sensitive than Rhodamine WT but less affected by chlorine and potentially safer in the presence of nitrites. [, ]
- Amino G Acid: Less prone to adsorption but exhibits a lower sensitivity compared to Rhodamine WT. [, ]
Q14: How is Rhodamine WT typically measured in environmental samples?
A14: Rhodamine WT concentrations are commonly measured using fluorometry. This technique offers high sensitivity and allows for the detection of very low dye concentrations in environmental samples. [, ]
Q15: What analytical challenges are associated with measuring Rhodamine WT in complex matrices?
A15: Background fluorescence from natural organic matter and other compounds can interfere with Rhodamine WT measurements. Sample pretreatment and careful selection of excitation and emission wavelengths are crucial for accurate analysis. [, ]
Q16: What methods can be employed to separate and analyze mixtures of fluorescent tracers, such as Rhodamine WT, Uranine, and Sulphorhodamine G Extra?
A16: Spectral separation techniques, including concentration and synchronous scan methods using fluorescence spectrometry, can be used to differentiate and quantify individual dyes in mixtures. These methods exploit the unique spectral properties of each dye. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





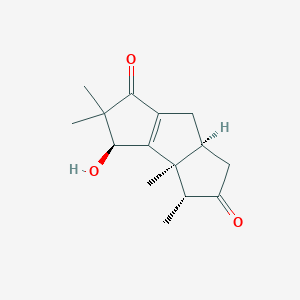
![N-[4-[[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B1214747.png)
![calcium;(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1214751.png)
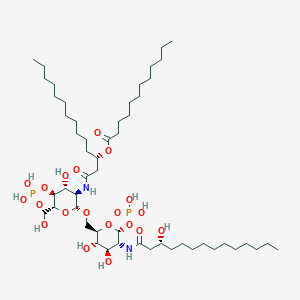
![3-(4-morpholinyl)-N-[11-[2-(4-morpholinyl)-1-oxoethyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]propanamide](/img/structure/B1214753.png)
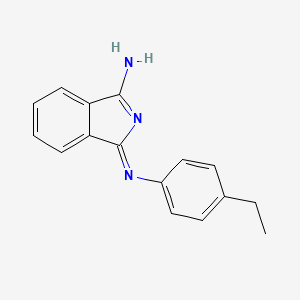
![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)
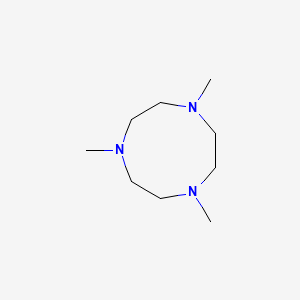
![6,10-Dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1214757.png)
